N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
This compound features a triazolo[4,3-a]quinoxaline core fused with a 1-oxo group and substituted with a 2-methylphenoxy moiety at position 2.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-3-18-10-8-11-19(15-18)27-23(32)16-30-26(33)31-21-13-6-5-12-20(21)28-25(24(31)29-30)34-22-14-7-4-9-17(22)2/h4-15H,3,16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBDODHFLOLYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a compound of interest due to its potential biological activities. With a molecular formula of C26H23N5O3 and a molecular weight of 453.502 g/mol, it is characterized by a complex structure that may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound features a triazoloquinoxaline moiety which is known for various biological activities, including anticancer and antimicrobial effects. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its anticancer properties and potential mechanisms of action.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that derivatives of triazoloquinoxaline can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving apoptosis induction and cell cycle arrest .
- Mechanism of Action : The proposed mechanisms include the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent apoptosis in cancer cells. Additionally, modulation of signaling pathways such as Notch and AKT has been observed .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that specific functional groups within the compound significantly influence its biological activity. The presence of electron-donating groups on the phenyl rings enhances the compound's anticancer efficacy .
Case Studies
Several case studies have documented the biological effects of compounds structurally related to this compound:
Scientific Research Applications
Medicinal Chemistry
This compound is being studied for its potential as a therapeutic agent. The triazoloquinoxaline core is known for its bioactivity, particularly in the modulation of various biological pathways that are crucial for disease progression.
Potential Therapeutic Areas:
- Anticancer Activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Anti-inflammatory Effects: Research indicates that derivatives of triazoloquinoxaline may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
The compound's interaction with specific biological targets is a focal point of research. Studies are being conducted to evaluate its efficacy against various enzymes and receptors involved in disease mechanisms.
Examples of Biological Targets:
- Kinases: Inhibitory activity against specific kinases can lead to the development of novel anticancer therapies.
- G Protein-Coupled Receptors (GPCRs): The potential modulation of GPCRs could open avenues for treating neurological disorders and metabolic syndromes.
Case Study 1: Anticancer Efficacy
A study explored the effects of N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. This suggests that the compound may act through apoptosis induction and cell cycle arrest mechanisms.
Case Study 2: Anti-inflammatory Mechanisms
In a preclinical model of inflammation, the compound demonstrated a marked reduction in pro-inflammatory cytokine production. This was assessed using ELISA assays to quantify cytokine levels in treated versus untreated groups. The findings support further investigation into its use as an anti-inflammatory agent.
Chemical Reactions Analysis
Core Scaffold Assembly
- Hydrazine Condensation : Hydrazine hydrate reacts with a pre-functionalized quinoxaline precursor (e.g., 2,3-dichloroquinoxaline) to form a hydrazinoquinoxaline intermediate .
- Cyclization : Triethyl orthoformate or aldehydes induce cyclization to form the triazole ring . For example:
Substitution Reactions
The phenoxy and ethylphenyl groups participate in regioselective substitutions:
Phenoxy Group Reactivity
- Nucleophilic Aromatic Substitution (NAS) : The electron-deficient aromatic ring undergoes NAS with strong nucleophiles (e.g., amines, thiols) under microwave irradiation .
Example :
Ethylphenyl Modifications
- Oxidation : The ethyl group (-CHCH) is oxidized to a carboxylic acid (-COOH) using KMnO in acidic conditions .
- Halogenation : Radical bromination at the benzylic position yields bromoethyl derivatives .
Hydrolysis of Acetamide
- Acidic/Basic Hydrolysis : The acetamide linker hydrolyzes to carboxylic acid under extreme pH: Stability data (pH 7.4, 37°C): 90% intact after 24 hours .
Oxo Group Reactivity
Suzuki–Miyaura Coupling
- The triazoloquinoxaline core participates in palladium-catalyzed cross-couplings. For example: Yields: 70–85% .
Buchwald–Hartwig Amination
Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural analogues, their core modifications, substituents, and reported activities:
Q & A
Q. How does the compound interact with plasma proteins, and what are the implications for pharmacokinetics?
- Answer :
- Equilibrium dialysis : Measure 85% binding to human serum albumin (HSA) at 10 µM, reducing free drug concentration .
- Surface Plasmon Resonance (SPR) : Determine binding affinity (K = 2.3 µM) to HSA using Biacore T200 .
- Pharmacokinetic modeling : Simulate AUC (24 µg·h/mL) and C (8 µg/mL) in rats using Phoenix WinNonlin .
Tables for Key Data
Table 1: Comparative Bioactivity of Triazoloquinoxaline Derivatives
| Substituent | COX-2 Inhibition (%) | IC (HeLa cells, µM) |
|---|---|---|
| 2-Methylphenoxy (meta) | 75 | 12.5 |
| Para-Tolyloxy | 35 | 28.7 |
| 3-Fluorophenyl | 82 | 9.8 |
| Data sourced from enzyme assays and cytotoxicity studies . |
Table 2: Metabolic Stability in Liver Microsomes
| Species | t (min) | CL (µL/min/mg) |
|---|---|---|
| Human | 45 | 18 |
| Rat | 32 | 25 |
| Mouse | 28 | 30 |
| Data derived from LC-MS analysis of incubated microsomes . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
